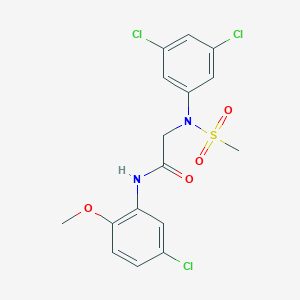
benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate, also known as BCPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate has shown potential in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a photosensitizer for photodynamic therapy, and as a potential anti-cancer agent. benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate has also been studied for its potential use as a corrosion inhibitor and as a material for organic electronics.
Wirkmechanismus
The mechanism of action of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation. benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate has been shown to have low toxicity and is well tolerated in animal studies. It has been shown to have anti-cancer activity in vitro and in vivo, and has also been shown to have potential as a photosensitizer for photodynamic therapy. benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate is its low toxicity and high purity, which make it suitable for use in animal studies. However, its potential as an anti-cancer agent has not been fully explored, and further research is needed to determine its efficacy in human trials.
Zukünftige Richtungen
There are several potential future directions for research on benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate, including further studies on its anti-cancer activity, optimization of its synthesis method, and exploration of its potential as a material for organic electronics. benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate may also have potential as a corrosion inhibitor and in other industrial applications. Additionally, further research is needed to fully understand the mechanism of action of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate and its potential as a photosensitizer for photodynamic therapy.
In conclusion, benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate is a chemical compound with potential applications in various scientific research fields. Its low toxicity and high purity make it suitable for use in animal studies, and its potential as an anti-cancer agent and photosensitizer make it a promising area for further research.
Synthesemethoden
The synthesis of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate is a multistep process that involves the reaction between benzyl bromide, ethyl cyanoacetate, and phenylhydrazine. The resulting product is then treated with acetic anhydride and pyridine to form benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate. This method has been optimized to produce high yields of benzyl 1-(2-cyanoethyl)-3-phenyl-1H-pyrazole-4-carboxylate with high purity.
Eigenschaften
IUPAC Name |
benzyl 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c21-12-7-13-23-14-18(19(22-23)17-10-5-2-6-11-17)20(24)25-15-16-8-3-1-4-9-16/h1-6,8-11,14H,7,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMNUDWRJVJIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-di-tert-butyl-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4948925.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4948939.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4948951.png)
![N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea](/img/structure/B4948963.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B4948993.png)
![2-{[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4948996.png)
![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
![1-(4-chlorophenyl)-3-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4949022.png)
![N-ethyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4949029.png)